molecular formula C21H18O7 B2737388 (Z)-isopropyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 859662-83-2

(Z)-isopropyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2737388
CAS RN: 859662-83-2
M. Wt: 382.368
InChI Key: XWUAESCPVDQRRG-UWVJOHFNSA-N
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Description

(Z)-isopropyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H18O7 and its molecular weight is 382.368. The purity is usually 95%.
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Scientific Research Applications

Chemoprotective Activity

A study by Surh et al. (1996) highlighted the chemoprotective activity of a compound against the carcinogen benzo[a]pyrene, suggesting potential applications in cancer prevention (Surh, Shlyankevich, Lee, & Yoo, 1996).

Synthetic Studies

Fukui, Nakayama, and Tanaka (1969) conducted synthetic studies on derivatives similar to the requested compound, focusing on their chemical synthesis and potential applications in materials science (Fukui, Nakayama, & Tanaka, 1969).

Crystal Structure Analysis

Choi, Seo, Son, and Lee (2008) reported on the crystal structure of a benzofuran derivative, providing insights into molecular interactions and structural properties, relevant for materials science and chemistry (Choi, Seo, Son, & Lee, 2008).

Palladium-Catalyzed Syntheses

Gabriele et al. (2006) described a new synthesis method for dihydrobenzo[dioxine] derivatives, showcasing advancements in organic synthesis techniques that could be applicable to a wide range of chemical research (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Carbonylative Synthesis of Heterocycles

Mancuso et al. (2017) developed a novel approach for synthesizing functionalized benzimidazopyrimidinones, illustrating the compound's utility in creating complex heterocyclic structures (Mancuso, Veltri, Russo, Grasso, Cuocci, Romeo, & Gabriele, 2017).

Molecular Framework Characterization

Van der Perre et al. (2014) explored the adsorption behavior of ZIF-68, a material with a complex pore structure. This study provides insights into the amphiphilic properties and potential applications in separation processes and catalysis (Van der Perre, Van Assche, Bozbiyik, Lannoeye, De Vos, Baron, & Denayer, 2014).

properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O7/c1-12(2)27-20(22)10-24-14-4-5-15-17(9-14)28-19(21(15)23)8-13-3-6-16-18(7-13)26-11-25-16/h3-9,12H,10-11H2,1-2H3/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUAESCPVDQRRG-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-isopropyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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